4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then reacted with naphthalene-1-carboxylic acid chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Amines, thiols, organic solvents.
Major Products Formed
Reduction of Nitro Group: 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-aminophenyl naphthalene-1-carboxylate.
Reduction of Imine Group: 4-[(4-Chlorophenyl)amino]methyl]-2-nitrophenyl naphthalene-1-carboxylate.
Substitution of Chlorine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to its ability to form stable complexes with metal ions.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate involves its interaction with biological molecules through the formation of stable complexes with metal ions. These complexes can interfere with the normal function of enzymes and other proteins, leading to antibacterial and antifungal effects . The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Chlorophenyl)imino]methyl}benzonitrile
- 4-{[(4-Chlorophenyl)imino]methyl}-1,2-benzenediol
- 4-{[(4-Chlorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate
Uniqueness
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate is unique due to its combination of a Schiff base structure with a nitro group and a naphthalene moiety. This combination imparts specific electronic and steric properties that make it suitable for various applications in medicinal chemistry and material science. Its ability to form stable metal complexes and its potential biological activity further distinguish it from similar compounds.
Properties
Molecular Formula |
C24H15ClN2O4 |
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Molecular Weight |
430.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]-2-nitrophenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C24H15ClN2O4/c25-18-9-11-19(12-10-18)26-15-16-8-13-23(22(14-16)27(29)30)31-24(28)21-7-3-5-17-4-1-2-6-20(17)21/h1-15H |
InChI Key |
ZJASIJBNDWBNHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=NC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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